N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;oxalic acid
Overview
Description
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications This compound is characterized by the presence of a benzyl group attached to an ethanamine backbone, with two methoxy groups on the phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine typically involves the reaction of 2,6-dimethoxyphenol with benzyl chloride in the presence of a base such as sodium hydroxide to form the benzyl ether. This intermediate is then reacted with ethylene diamine under controlled conditions to yield the final product. The reaction conditions often require careful temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The phenoxy ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of N-methyl-2-(2,6-dimethoxyphenoxy)ethanamine.
Substitution: Formation of nitro or halogenated derivatives of the phenoxy ring.
Scientific Research Applications
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials, including polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of certain enzymes, potentially inhibiting their activity. Additionally, the presence of the benzyl and methoxy groups can enhance its binding affinity to receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(2,4-dimethoxyphenoxy)ethanamine
- N-benzyl-2-(2,5-dimethoxyphenoxy)ethanamine
- N-benzyl-2-(3,4-dimethoxyphenoxy)ethanamine
Uniqueness
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine is unique due to the specific positioning of the methoxy groups on the phenoxy ring. This positioning can significantly influence its chemical reactivity and biological interactions compared to its analogs. The presence of oxalic acid further distinguishes it by modifying its solubility and stability properties.
Properties
IUPAC Name |
N-benzyl-2-(2,6-dimethoxyphenoxy)ethanamine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3.C2H2O4/c1-19-15-9-6-10-16(20-2)17(15)21-12-11-18-13-14-7-4-3-5-8-14;3-1(4)2(5)6/h3-10,18H,11-13H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVNUGZQZGPNEEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)OCCNCC2=CC=CC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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